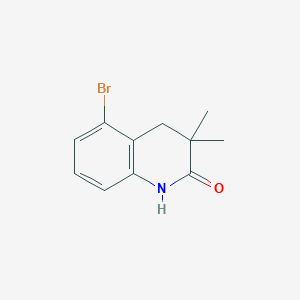
5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, abbreviated as 5-Br-DMDQ, is a heterocyclic compound composed of a quinoline ring system with a bromine atom in the 5-position and a dimethyl group in the 3-position. It is a synthetic compound with a wide range of applications in scientific research. In particular, 5-Br-DMDQ has been found to have a variety of biochemical and physiological effects, and is therefore widely used as a research tool in the fields of biochemistry and physiology.
科学的研究の応用
Organic Synthesis and Ligand Development
Friedländer Synthesis of Chelating Ligands
The Friedländer synthesis technique has been applied to create bidentate and tridentate 6-bromoquinoline derivatives from 5-bromo-2-aminobenzaldehyde. These derivatives can further undergo dimerization or be modified under Sonogashira conditions to produce compounds with high emission quantum yields, showcasing their potential in developing novel chelating ligands and optical materials (Hu, Zhang, & Thummel, 2003).
Photochemistry and Photolabile Protecting Groups
Development of Photolabile Protecting Groups
Brominated hydroxyquinoline, a related compound, has been synthesized and studied for its photochemistry, demonstrating higher single-photon quantum efficiency compared to traditional photolabile groups. Its properties, including increased solubility and low fluorescence, make it suitable as a caging group for biological messengers, indicating potential applications in photochemistry and in vivo studies (Fedoryak & Dore, 2002).
Catalysis and Material Science
Synthesis of Hexahydroquinolines
Ionic liquids, such as 1,3-disulfonic acid imidazolium hydrogen sulfate, have been used as efficient catalysts for the preparation of hexahydroquinolines via a one-pot multi-component condensation process. This highlights the role of novel catalysts in synthesizing structurally complex quinoline derivatives, which have potential applications in material science and pharmaceuticals (Zare et al., 2013).
特性
IUPAC Name |
5-bromo-3,3-dimethyl-1,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-7-8(12)4-3-5-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCHWJCIOQFKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2Br)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2672313.png)
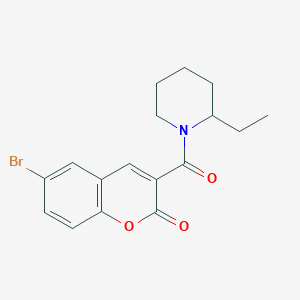
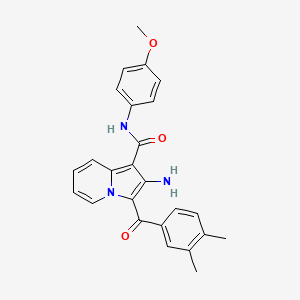
![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)
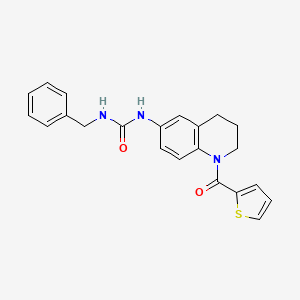
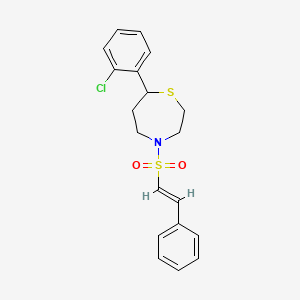
![N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672324.png)
![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)
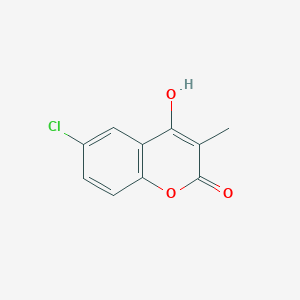
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)


![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2672333.png)
![N-(4-ethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2672334.png)